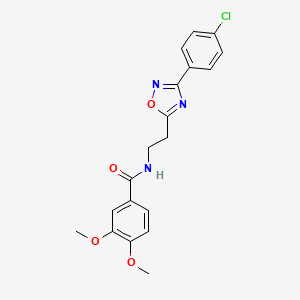
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as MOXAN, is a chemical compound that has been widely studied for its potential applications in scientific research. MOXAN is a member of the nitroaniline family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells. This compound may also act by inhibiting the activity of enzymes involved in the biosynthesis of bacterial and viral cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of a variety of bacterial and viral strains. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its high yield and purity during synthesis. This compound is also stable under a range of conditions, which makes it suitable for use in lab experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One direction is to investigate the potential of this compound as a fluorescent probe for imaging cellular structures. Another direction is to study the mechanism of action of this compound in more detail, particularly in relation to its anticancer and antimicrobial activities. Finally, future studies could investigate the potential of this compound as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 2-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of 2-(2-methoxyethoxy)ethanol. This reaction produces this compound in high yield and purity. This compound can also be synthesized through other methods, such as the reaction of 2-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester, followed by the addition of 2-chloroethyl ether.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antimicrobial, antiviral, and anticancer activities. This compound has also been studied for its potential as a fluorescent probe for imaging cellular structures.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-8-14-12(20-15-8)9-3-4-10(13-5-6-19-2)11(7-9)16(17)18/h3-4,7,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJQCFRFBBFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

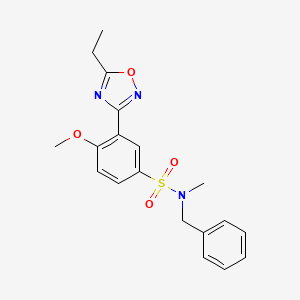
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
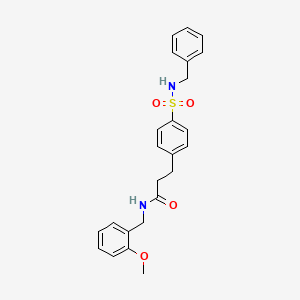
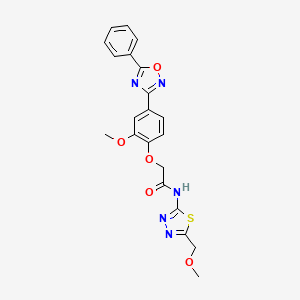
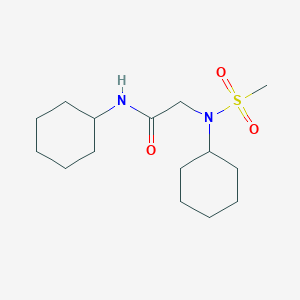


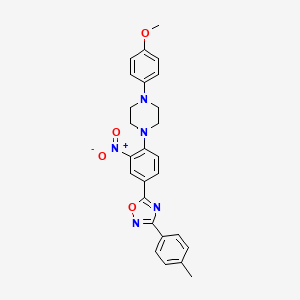

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)
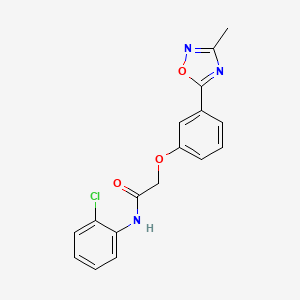

![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
